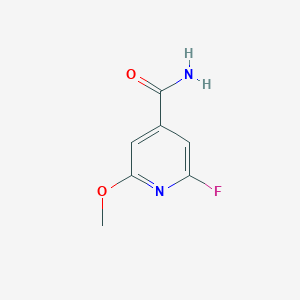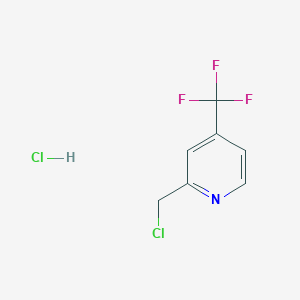![molecular formula C7H4ClN3 B13674372 5-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13674372.png)
5-Chloropyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached to the fifth position of the pyridine ring. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable carbonyl compound, followed by chlorination. For example, the reaction of 2-aminopyridine with formamide under acidic conditions can yield the pyridopyrimidine core, which can then be chlorinated using thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is often tailored to minimize costs and environmental impact while maximizing efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, thiourea, or primary amines can be used under basic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminopyridopyrimidines, while oxidation can produce pyridopyrimidine N-oxides .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: The compound has shown promise as a therapeutic agent for treating inflammatory and autoimmune diseases due to its ability to modulate specific biological pathways.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an antagonist of the human chemokine receptor CXCR2, which plays a crucial role in the recruitment of neutrophils to sites of inflammation. By inhibiting this receptor, the compound can reduce inflammation and modulate immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[4,3-d]pyrimidine: Known for its potential as a kinase inhibitor.
Pyrido[3,2-d]pyrimidine: Studied for its antimicrobial and anticancer properties.
Uniqueness
5-Chloropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CXCR2 antagonist sets it apart from other pyridopyrimidines, making it a valuable compound for therapeutic research .
Propiedades
Fórmula molecular |
C7H4ClN3 |
|---|---|
Peso molecular |
165.58 g/mol |
Nombre IUPAC |
5-chloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4ClN3/c8-6-2-9-3-7-5(6)1-10-4-11-7/h1-4H |
Clave InChI |
RYQWIVOMKNUGFW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=CC2=NC=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13674289.png)

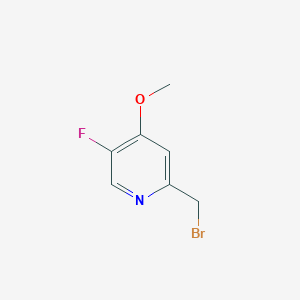
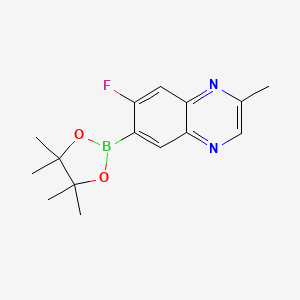
![5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole](/img/structure/B13674308.png)
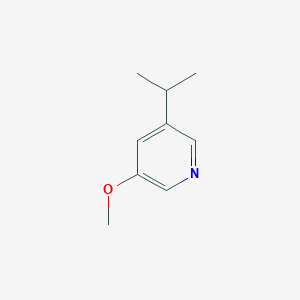
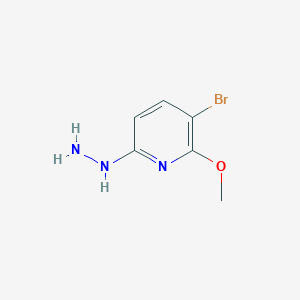
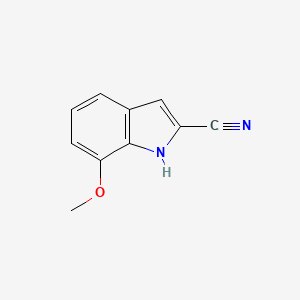
![6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13674350.png)
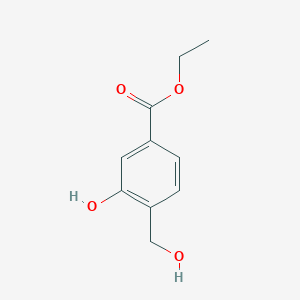
![6-Iodoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13674356.png)
![(R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid](/img/structure/B13674373.png)
